Propoxate

Descripción general

Descripción

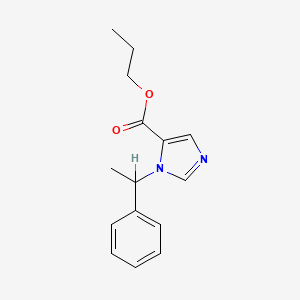

El propoxoato es un compuesto químico con el nombre IUPAC de propil 1-(1-feniletil)-1H-imidazol-5-carboxilato. Es un anestésico no comercializado relacionado con el etomidato y el metomidato. Aunque no se emplea en el tratamiento de humanos, se ha utilizado como anestésico en peces .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del propoxoato implica la esterificación del ácido 1-(1-feniletil)-1H-imidazol-5-carboxílico con propanol. La reacción típicamente requiere un catalizador ácido, como ácido sulfúrico o ácido clorhídrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido carboxílico al éster.

Métodos de producción industrial

La producción industrial de propoxoato probablemente implicaría procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo podría mejorar la eficiencia y el rendimiento de la reacción. Además, se emplearían pasos de purificación, como la destilación o la recristalización, para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El propoxoato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El propoxoato se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del propoxoato puede conducir a la formación de alcoholes.

Sustitución: El anillo imidazol en el propoxoato puede experimentar reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en reacciones de sustitución.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

Anesthetic Efficacy

Research indicates that Propoxate exhibits high anesthetic potency in cold-blooded vertebrates. Comparative studies have shown that effective concentrations for this compound range from 0.5 to 10 parts per million (ppm) , significantly lower than traditional anesthetics like Tricaine (MS-222), which requires concentrations between 50 to 1,000 ppm for similar effects.

| Anesthetic Agent | Effective Concentration (ppm) |

|---|---|

| This compound | 0.5 - 10 |

| Tricaine | 50 - 1,000 |

Anesthetic for Fish

This compound's primary application lies in its use as an anesthetic for fish during various research and aquaculture practices. Its rapid onset of action minimizes distress during procedures such as surgical preparations or physiological studies. This characteristic makes it particularly valuable in aquatic environments where stress can adversely affect the subjects being studied.

Tool for Studying Nervous System Function

Researchers utilize this compound to temporarily immobilize fish while recording electrical activity in the nervous system. This allows for detailed investigations into neural pathways and responses to stimuli without prolonged distress to the animals.

Potential Alternative Anesthetic

As research continues into safer and more effective anesthetics, this compound is being explored as a potential alternative to commonly used agents that may have drawbacks, such as longer recovery times or negative impacts on fish health.

Toxicological Considerations

While effective at low concentrations, caution is advised at higher doses due to potential adverse effects. Studies indicate that concentrations above 3 mg/L can lead to significant physiological changes, including respiratory arrest after prolonged exposure. Monitoring physiological parameters such as lactate levels and cortisol response is essential to ensure animal welfare during anesthesia.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various fish species:

- Study on Efficacy : Research conducted on trout and zebrafish demonstrated that this compound effectively induced anesthesia with rapid recovery times, making it suitable for short-term procedures.

- Comparative Analysis : A study compared the anesthetic effects of this compound with other agents like metomidate and MS-222, highlighting its superior potency and lower required concentrations.

- Neuroscience Applications : Investigations into the effects of this compound on neural activity have provided insights into its potential use in studying fish neurobiology.

Mecanismo De Acción

El mecanismo exacto por el cual el propoxoato induce la anestesia en los peces aún no está claro. Se cree que actúa modulando receptores específicos de neurotransmisores en el cerebro, similar al etomidato y al metomidato. Se sabe que estos anestésicos potencian la actividad del receptor GABA_A, lo que aumenta la conductancia de los iones cloruro y da como resultado corrientes postsinápticas inhibitorias, lo que finalmente inhibe la actividad neuronal .

Comparación Con Compuestos Similares

El propoxoato está estructuralmente relacionado con el etomidato y el metomidato, los cuales también son anestésicos. Aquí hay algunas comparaciones:

Etomidato: Se utiliza como anestésico intravenoso en humanos, conocido por su inicio rápido y corta duración de acción.

Metomidato: Similar al etomidato, se utiliza principalmente en medicina veterinaria.

Singularidad del propoxoato: A diferencia del etomidato y el metomidato, el propoxoato no se utiliza en la medicina humana, pero ha encontrado aplicación como anestésico en peces, destacando su potencial para su uso en investigación acuática y acuicultura.

Compuestos similares

- Etomidato

- Metomidato

- Propofol : Otro anestésico intravenoso utilizado en humanos, conocido por su inicio rápido y corta duración de acción.

La aplicación única del propoxoato en la anestesia de peces y su similitud estructural con otros anestésicos lo convierten en un compuesto de interés en la investigación científica.

Actividad Biológica

Propoxate, chemically known as propyl-DL-1-(phenylethyl) imidazole-5-carboxylate hydrochloride , is a compound that has garnered attention for its anesthetic properties, particularly in aquatic species. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound belongs to a class of compounds known as imidazole derivatives. Its structural similarity to other anesthetics like etomidate and metomidate suggests potential shared mechanisms of action, primarily involving modulation of neurotransmitter receptors in the central nervous system. However, the precise mechanisms by which this compound induces anesthesia remain largely unexplored. Current hypotheses suggest that it may alter neurotransmitter signaling pathways, similar to its analogs .

Anesthetic Potency

This compound is noted for its high anesthetic potency , especially in cold-blooded vertebrates. Comparative studies indicate that this compound is significantly more effective than traditional anesthetics such as Tricaine (MS-222). Effective concentrations for this compound range from 0.5 to 10 parts per million (ppm) , while Tricaine requires concentrations between 50 to 1,000 ppm for similar effects.

The following table summarizes the anesthetic potency of this compound compared to other agents:

| Anesthetic Agent | Effective Concentration (ppm) |

|---|---|

| This compound | 0.5 - 10 |

| Tricaine | 50 - 1,000 |

Applications in Aquaculture and Research

The primary application of this compound lies in its use as an anesthetic for fish during research and aquaculture practices. Its rapid onset of action allows for minimal distress during procedures such as surgical preparations or physiological studies. Moreover, this compound's high solubility in both fresh and saltwater enhances its utility in various aquatic environments .

Toxicological Considerations

While this compound is effective at low concentrations, caution is advised at higher doses due to potential adverse effects. Studies have demonstrated that concentrations above 3 mg/L can lead to significant physiological changes, including respiratory arrest after prolonged exposure . Monitoring blood parameters such as lactate levels and cortisol response is essential when administering this compound to ensure animal welfare during anesthesia.

Propiedades

IUPAC Name |

propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPZAQFNYKISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057810 | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-58-0 | |

| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Propoxate primarily used for in a clinical setting?

A1: this compound is a short-acting intravenous anesthetic agent. Research indicates its effectiveness in facilitating smoother tracheal extubation after general anesthesia [, ]. Studies suggest that administering this compound intravenously, often alongside other anesthetics like Tramadol, can minimize the stress response often associated with the extubation process, leading to more stable hemodynamics in patients [].

Q2: Are there any specific surgical procedures where this compound's application is explored?

A2: While this compound's use in tracheal extubation is highlighted, research also explores its application in specific surgical fields. Studies indicate its potential in ophthalmic procedures []. Research suggests that using a target-controlled infusion of this compound can maintain stable vital signs and ensure adequate anesthesia depth during eye surgeries, contributing to a smoother surgical experience [].

Q3: Has this compound been studied alongside other anesthetic agents?

A3: Yes, the research highlights this compound's use in combination with other anesthetic drugs. For instance, one study investigated the combined effect of this compound and Fentanyl for general anesthesia recovery []. Results suggest that this combination might accelerate the awakening process without compromising the stability of vital signs [], indicating a potential advantage in clinical settings.

Q4: Are there any analytical techniques used to measure this compound levels?

A4: Interestingly, this compound plays a role in a specific analytical method for measuring another anesthetic agent, Etomidate. Research describes a gas chromatography technique utilizing a nitrogen detector where this compound serves as the internal standard for quantifying Etomidate serum levels [, ]. This method allows for the rapid determination of Etomidate concentrations, even during surgical procedures, demonstrating this compound's utility beyond its anesthetic properties [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.